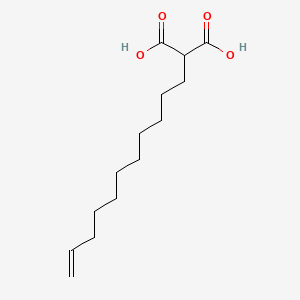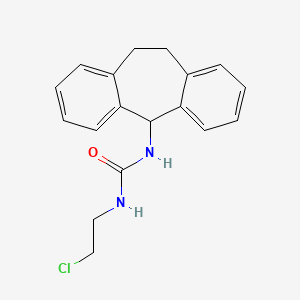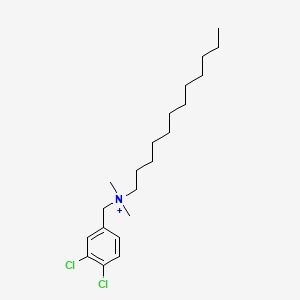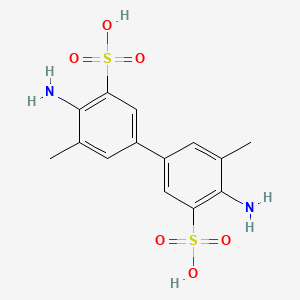
Uridine, 2',3'-dideoxy-3'-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleoside analog. This compound is characterized by the presence of a 1,2,3-triazole ring substituted with two methyl groups at positions 4 and 5. The modification at the 2’ and 3’ positions of the uridine molecule results in the removal of hydroxyl groups, which significantly alters its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- typically involves a multi-step process:
Starting Material: The synthesis begins with uridine.
Deoxygenation: The 2’ and 3’ hydroxyl groups of uridine are removed through a deoxygenation reaction, often using reagents like tributyltin hydride and azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the click reaction to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or other functional groups, resulting in reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Forms: Compounds with reduced triazole rings or other functional groups.
Substituted Derivatives: Compounds with new substituents on the triazole ring or uridine moiety.
Wissenschaftliche Forschungsanwendungen
Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the context of nucleoside analog therapies.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism of action of Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes involved in nucleic acid synthesis and repair, leading to the inhibition of DNA and RNA synthesis. This disruption can result in antiviral or anticancer effects by preventing the replication of viruses or the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)-
- Uridine, 2’-azido-2’,3’-dideoxy-3’-(1H-imidazol-1-yl)-
Comparison:
- Structural Differences: The primary difference lies in the substituents on the triazole or imidazole rings. These variations can significantly impact the compound’s chemical reactivity and biological activity.
- Uniqueness: The presence of the 4,5-dimethyl-1H-1,2,3-triazol-1-yl group in Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- imparts unique properties, such as enhanced stability and specific interactions with biological targets, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
131673-40-0 |
|---|---|
Molekularformel |
C13H17N5O4 |
Molekulargewicht |
307.31 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-4-(4,5-dimethyltriazol-1-yl)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H17N5O4/c1-7-8(2)18(16-15-7)9-5-12(22-10(9)6-19)17-4-3-11(20)14-13(17)21/h3-4,9-10,12,19H,5-6H2,1-2H3,(H,14,20,21)/t9-,10+,12+/m0/s1 |
InChI-Schlüssel |
JBCSWTXPGPEVHU-HOSYDEDBSA-N |
Isomerische SMILES |
CC1=C(N(N=N1)[C@H]2C[C@@H](O[C@@H]2CO)N3C=CC(=O)NC3=O)C |
Kanonische SMILES |
CC1=C(N(N=N1)C2CC(OC2CO)N3C=CC(=O)NC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)












